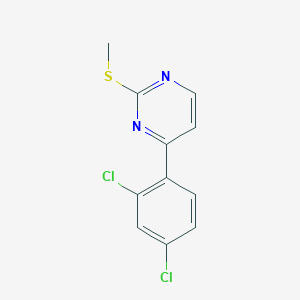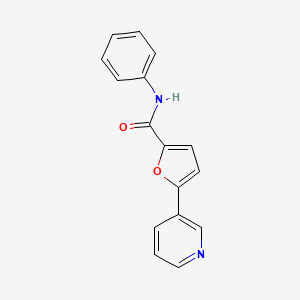![molecular formula C16H15N5O B4527276 5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4527276.png)
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Overview
Description
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of indole, imidazole, and oxadiazole. These moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole ring is a common structure in many natural products and pharmaceuticals, while the imidazole and oxadiazole rings are known for their roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazole rings.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, imidazole, and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the rings.
Scientific Research Applications
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. The indole ring can interact with serotonin receptors, while the imidazole ring can interact with histamine receptors. The oxadiazole ring may contribute to the compound’s overall stability and bioactivity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin.
Imidazole Derivatives: Compounds such as histamine and metronidazole.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone.
Uniqueness
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity. This combination allows for a wide range of potential interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-9-14(18-10-21)16-19-15(22-20-16)7-6-11-8-17-13-5-3-2-4-12(11)13/h2-5,8-10,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWYOMPXHFPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NOC(=N2)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B4527195.png)
![(3,5-Difluorophenyl)-[3-(phenoxymethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B4527202.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B4527213.png)
![1-(Cyclobutylmethyl)-3-hydroxy-3-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]piperidin-2-one](/img/structure/B4527217.png)
![1-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4527240.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B4527249.png)
![2-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4527250.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4527256.png)
![2-{[(5-{[2-(trifluoromethyl)pyrrolidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B4527270.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2,6-difluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4527280.png)

![N-cyclohexyl-N-[2-(ethylthio)ethyl]-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4527297.png)
![N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4527298.png)
